molecular formula C17H18O B14138405 4-(2,4,6-Trimethylbenzyl)benzaldehydeE

4-(2,4,6-Trimethylbenzyl)benzaldehydeE

Cat. No.: B14138405
M. Wt: 238.32 g/mol
InChI Key: PZKOFXHSKYTLCX-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Advanced Materials

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The aldehyde functional group is highly versatile, participating in a wide range of chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.

The structure of 4-(2,4,6-trimethylbenzyl)benzaldehyde is notable for the presence of a mesityl (2,4,6-trimethylphenyl) group attached to a benzaldehyde (B42025) moiety through a methylene (B1212753) bridge. This particular arrangement suggests its potential as a monomer in the synthesis of advanced polymeric materials. The bulky, sterically hindered nature of the trimethylbenzyl group can impart unique properties to resulting polymers, such as increased thermal stability, altered solubility, and specific morphological characteristics. A related compound, 2,4,6-trimethylbenzaldehyde, finds use as a raw material for fragrances, pigments, resin additives, and electronic materials, hinting at the potential application areas for its derivatives.

Rationale for Academic Investigation of 4-(2,4,6-Trimethylbenzyl)benzaldehyde

The academic interest in 4-(2,4,6-trimethylbenzyl)benzaldehyde stems from its distinct molecular architecture. The separation of the two aromatic rings by a methylene (-CH2-) linker provides rotational freedom, which can lead to interesting conformational properties in larger molecules derived from it. The electron-donating methyl groups on the mesityl ring can influence the reactivity of the benzaldehyde portion of the molecule.

Furthermore, the study of such molecules contributes to a deeper understanding of structure-property relationships in organic compounds. Investigating the synthesis and reactivity of 4-(2,4,6-trimethylbenzyl)benzaldehyde can provide valuable insights for the design of new catalysts, ligands, and functional materials with tailored electronic and steric properties.

Overview of Current Research Gaps Pertaining to the Chemical Compound

The primary research gaps include:

Validated Synthetic Routes: There is a need for the development and optimization of high-yield, scalable synthetic methods for its preparation.

Physicochemical Properties: Comprehensive data on its physical and chemical properties, such as melting point, boiling point, and solubility, are not well-documented.

Reactivity Studies: A systematic investigation of its chemical reactivity, particularly in reactions relevant to materials science and medicinal chemistry, is lacking.

Application-Oriented Research: There is a dearth of studies exploring its potential applications in areas such as polymer chemistry, liquid crystals, or as a precursor to biologically active molecules.

The following table summarizes the key properties of 4-(2,4,6-Trimethylbenzyl)benzaldehyde based on available data.

PropertyValue
Molecular Formula C17H18O
Molecular Weight 238.33 g/mol
CAS Number 1210054-82-2
Boiling Point (Predicted) 380.9±11.0 °C chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

4-[(2,4,6-trimethylphenyl)methyl]benzaldehyde

InChI

InChI=1S/C17H18O/c1-12-8-13(2)17(14(3)9-12)10-15-4-6-16(11-18)7-5-15/h4-9,11H,10H2,1-3H3

InChI Key

PZKOFXHSKYTLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CC=C(C=C2)C=O)C

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 2,4,6 Trimethylbenzyl Benzaldehyde

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 4-(2,4,6-trimethylbenzyl)benzaldehyde reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C-C single bond connecting the two aromatic rings and the C-C bond of the formyl group.

Disconnection 1: Benzyl-Aryl Bond

Breaking the bond between the methylene (B1212753) bridge and the benzaldehyde (B42025) ring leads to a 2,4,6-trimethylbenzyl synthon and a 4-formylphenyl synthon. In the forward direction, this suggests a Friedel-Crafts type alkylation of a benzene (B151609) derivative or a cross-coupling reaction.

Path A (Friedel-Crafts): This would involve the reaction of mesitylene (B46885) (1,3,5-trimethylbenzene) with a suitable 4-formylbenzyl electrophile, such as 4-(halomethyl)benzaldehyde.

Path B (Cross-Coupling): A Suzuki-Miyaura coupling, for instance, could be envisioned between a 2,4,6-trimethylbenzyl halide and 4-formylphenylboronic acid, or vice versa.

Disconnection 2: Formyl Group

Cleavage of the C-CHO bond on the benzaldehyde ring suggests a late-stage formylation of a 4-(2,4,6-trimethylbenzyl)benzene precursor. This approach would first focus on constructing the diarylmethane core, followed by the introduction of the aldehyde group.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be proposed for the synthesis of 4-(2,4,6-trimethylbenzyl)benzaldehyde.

Multi-Step Synthesis Approaches

A common and practical approach involves a multi-step sequence. A plausible route could start with the Friedel-Crafts benzylation of mesitylene.

Proposed Multi-Step Synthesis via Friedel-Crafts Alkylation:

Step 1: Benzylation of Mesitylene. The reaction of mesitylene with 4-(chloromethyl)benzaldehyde (B3024689) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) would yield the target molecule directly. However, the aldehyde group might interfere with the Lewis acid, necessitating a protection-deprotection strategy or the use of a precursor. A more robust approach would involve using a protected form of the aldehyde or a group that can be later converted to an aldehyde. For example, reacting mesitylene with 4-(chloromethyl)benzyl chloride followed by oxidation of the resulting benzylic chloride and subsequent formylation.

Alternative Step 1: Using a Precursor. A more practical multi-step approach would involve the benzylation of mesitylene with benzyl (B1604629) chloride to form 2,4,6-trimethyl-1-(phenylmethyl)benzene. This intermediate could then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the para position of the unsubstituted phenyl ring.

Convergent and Divergent Synthetic Strategies

Convergent Strategy:

A convergent synthesis would involve the preparation of two complex fragments that are then joined together in the final steps. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, this could be realized through a Suzuki-Miyaura cross-coupling reaction.

Fragment 1: 4-Formylphenylboronic acid.

Fragment 2: 2,4,6-Trimethylbenzyl bromide.

Divergent Strategy:

A divergent approach would start from a common intermediate that can be elaborated into several different target molecules. While not the most direct route to the specific target compound, one could imagine a scenario where a diarylmethane core is synthesized and then subjected to various functional group transformations to produce a library of related compounds, including 4-(2,4,6-trimethylbenzyl)benzaldehyde.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of any synthetic route hinges on the careful optimization of reaction conditions. For the proposed syntheses of 4-(2,4,6-trimethylbenzyl)benzaldehyde, several factors would need to be considered.

Catalyst Screening and Ligand Design for Specific Transformations

In the context of a Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount.

Catalyst PrecursorLigandBaseSolventPotential Outcome
Pd(PPh₃)₄-K₂CO₃Toluene/WaterStandard conditions, moderate to good yield.
Pd₂(dba)₃SPhosK₃PO₄DioxaneHigh activity catalyst system, potentially higher yield and faster reaction.
Pd(OAc)₂XPhosCs₂CO₃THF/WaterEffective for sterically hindered substrates.

This table presents a hypothetical screening of catalyst systems for the Suzuki-Miyaura coupling to synthesize 4-(2,4,6-trimethylbenzyl)benzaldehyde.

For a Friedel-Crafts reaction, the choice of Lewis acid is critical to avoid side reactions and achieve good selectivity.

Lewis AcidActivityPotential Issues
AlCl₃HighCan lead to over-alkylation and isomerization.
FeCl₃ModerateMilder, often gives cleaner reactions.
ZnCl₂LowMay require higher temperatures.

This table outlines a selection of Lewis acids for the potential Friedel-Crafts benzylation of mesitylene.

Solvent Effects and Temperature Control in Synthetic Reactions

Solvent choice and temperature play a crucial role in controlling reaction rates and selectivity.

Solvent Effects:

In a Suzuki-Miyaura coupling, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous base solution is typically used to facilitate the dissolution of both the organic substrates and the inorganic base. The choice of organic solvent can influence the solubility of the catalyst and reactants, thereby affecting the reaction rate.

For Friedel-Crafts alkylations, non-polar, aprotic solvents such as dichloromethane (B109758) or carbon disulfide are commonly employed to avoid reaction with the Lewis acid catalyst.

Temperature Control:

Temperature is a critical parameter to control. In Friedel-Crafts reactions, lower temperatures are often preferred to minimize side reactions such as polyalkylation and rearrangement of the alkylating agent. For cross-coupling reactions, the temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the catalyst or reactants. An optimal temperature profile would need to be determined experimentally for each specific transformation.

Green Chemistry Principles in 4-(2,4,6-Trimethylbenzyl)benzaldehyde Synthesis

The application of green chemistry principles to the synthesis of 4-(2,4,6-trimethylbenzyl)benzaldehyde is crucial for developing environmentally benign and economically viable production processes. nih.govmdpi.com The focus lies on improving atom economy, minimizing waste, and utilizing sustainable reagents and solvents. rsc.org

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comchemistry-teaching-resources.com In the context of 4-(2,4,6-trimethylbenzyl)benzaldehyde synthesis, the choice of synthetic route significantly impacts the atom economy.

For instance, a Friedel-Crafts benzylation using a 2,4,6-trimethylbenzyl alcohol would theoretically have a higher atom economy than using a benzyl halide, as the only byproduct would be water. beilstein-journals.org However, traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generates significant amounts of waste during workup. ethz.ch A key waste reduction strategy is the use of heterogeneous, recyclable solid acid catalysts. acgpubs.orgacs.org

The Gattermann-Koch formylation, while effective, utilizes carbon monoxide and hydrogen chloride, and the catalyst system can be complex, leading to potential waste streams. byjus.com Alternative formylation methods with better atom economy are an active area of research. organic-chemistry.org

Below is a comparative table illustrating the theoretical atom economy for different hypothetical reaction types that could be employed in the synthesis of 4-(2,4,6-trimethylbenzyl)benzaldehyde.

Reaction TypeReactant 1Reactant 2Desired ProductByproduct(s)Theoretical Atom Economy (%)
Friedel-Crafts (using alcohol)Benzaldehyde2,4,6-Trimethylbenzyl alcohol4-(2,4,6-Trimethylbenzyl)benzaldehydeWaterHigh
Friedel-Crafts (using halide)Benzaldehyde2,4,6-Trimethylbenzyl chloride4-(2,4,6-Trimethylbenzyl)benzaldehydeHydrogen ChlorideModerate
Sommelet Reaction4-(2,4,6-Trimethylbenzyl)benzyl halideHexamine, Water4-(2,4,6-Trimethylbenzyl)benzaldehydeVarious amine salts, etc.Low to Moderate

Note: The table presents a simplified view. Actual atom economy can be influenced by catalysts, solvents, and workup procedures.

Use of Sustainable Reagents and Solvents

The selection of reagents and solvents is a cornerstone of green chemistry. usc.eduresearchgate.net For the synthesis of 4-(2,4,6-trimethylbenzyl)benzaldehyde, several opportunities exist to replace hazardous substances with more sustainable alternatives.

Sustainable Reagents:

Catalysts: As mentioned, replacing traditional Lewis acids like AlCl₃ with solid acid catalysts such as zeolites, sulfated zirconia, or functionalized polymers can significantly reduce waste and allow for catalyst recycling. acgpubs.orgacs.org Biocatalysis, using enzymes to perform specific transformations, represents an increasingly attractive green alternative, offering high selectivity under mild conditions. nih.govnih.govresearchgate.net

Alkylating/Formylating Agents: The use of benzyl alcohols instead of benzyl halides in Friedel-Crafts reactions eliminates the generation of halide waste. beilstein-journals.org For formylation, exploring less hazardous alternatives to carbon monoxide and hydrogen cyanide (used in related Gattermann reactions) is a key research direction.

Sustainable Solvents:

Traditional organic solvents often pose environmental and health risks. usc.edu The principles of green chemistry encourage the use of safer solvents or, ideally, solvent-free conditions. acs.org

Solvent Replacement: Greener solvent alternatives to chlorinated hydrocarbons (often used in Friedel-Crafts reactions) include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). sigmaaldrich.comsigmaaldrich.com For other steps, solvents like ethanol (B145695) or even water, where applicable, are preferred.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions, for example, through mechanochemistry (ball milling) or by using one of the reactants as the solvent, is an excellent way to reduce solvent waste. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can often lead to shorter reaction times, higher yields, and can sometimes be performed with reduced solvent volumes or under solvent-free conditions. researchgate.netrsc.orgeurjchem.commdpi.com

The following table provides examples of sustainable solvent alternatives for reactions relevant to the synthesis of 4-(2,4,6-trimethylbenzyl)benzaldehyde.

Traditional SolventPotential Green Alternative(s)Rationale for Substitution
Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, lower toxicity, better environmental profile
Benzene/TolueneCyclopentyl methyl ether (CPME)Higher boiling point, forms an azeotrope with water for easier drying, less toxic
N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (B87167) (DMSO) (from renewable sources), CyreneLower toxicity, bio-derived options available
PyridineTriethylamine (if used as a base)Less toxic

Advanced Structural Characterization and Spectroscopic Analysis of 4 2,4,6 Trimethylbenzyl Benzaldehyde

Elucidation of Molecular Conformation via Advanced NMR Techniques

A complete understanding of the three-dimensional structure and conformational dynamics of 4-(2,4,6-Trimethylbenzyl)benzaldehyde would rely heavily on advanced NMR techniques.

2D NMR Spectroscopy (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton coupling networks within the benzaldehyde (B42025) and trimethylbenzyl rings, as well as the methylene (B1212753) bridge.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing definitive assignments for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in establishing the connectivity across quaternary carbons and the linkage between the two aromatic rings via the methylene bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is fundamental for elucidating the preferred conformation and rotational barriers of the molecule, particularly the orientation of the two aromatic rings relative to each other.

Without experimental data from these techniques, a detailed and verified assignment of the NMR spectra and a conclusive determination of the molecule's conformation are not possible.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) could provide valuable insights into the structure of 4-(2,4,6-Trimethylbenzyl)benzaldehyde in the crystalline state. This technique can reveal information about molecular packing, polymorphism, and conformational differences between the solid and solution states. However, no published ssNMR studies for this compound were found.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR and Raman spectroscopy are powerful tools for identifying the functional groups and fingerprinting the vibrational modes of a molecule.

Interpretation of Characteristic Frequencies and Band Assignments

An experimental FT-IR and Raman spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in 4-(2,4,6-Trimethylbenzyl)benzaldehyde. Key expected vibrational modes would include:

C=O stretching of the aldehyde group.

C-H stretching of the aldehyde, aromatic rings, methyl groups, and methylene bridge.

C=C stretching within the aromatic rings.

C-H bending modes.

Vibrations corresponding to the substitution patterns on the aromatic rings.

A comprehensive table of observed frequencies and their corresponding assignments would be necessary for a complete analysis, but such data is not available.

Theoretical Correlation of Vibrational Modes

In modern spectroscopic studies, experimental vibrational spectra are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). These calculations help to confirm band assignments and provide a more detailed understanding of the nature of the vibrational modes. The absence of experimental spectra precludes such a comparative analysis.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition of 4-(2,4,6-Trimethylbenzyl)benzaldehyde. Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule upon ionization. This would involve identifying the characteristic fragment ions and proposing mechanisms for their formation, providing further structural confirmation. Common fragmentation patterns for such a molecule would likely involve cleavage at the benzylic position and loss of the formyl group. Without experimental mass spectra, a discussion of its specific fragmentation behavior remains speculative.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques crucial for the mass spectrometric analysis of organic molecules like 4-(2,4,6-trimethylbenzyl)benzaldehyde. ESI is particularly suited for polar and thermally labile molecules, producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, with a molecular formula of C₁₇H₁₈O and a molecular weight of approximately 238.33 g/mol , ESI-MS would be expected to show a prominent ion at m/z 239.34 [M+H]⁺.

MALDI-MS is an effective technique for analyzing low molecular weight compounds, though it can be challenged by interference from the matrix in the low mass range. The choice of an appropriate matrix is critical to minimize such interferences and achieve efficient ionization. For aldehydes, reactive matrices can be employed to derivatize the analyte and enhance ionization efficiency.

Technique Ion Type Expected m/z Notes
ESI-MS[M+H]⁺~239.34Protonated molecule, typically the base peak in positive ion mode.
ESI-MS[M+Na]⁺~261.32Sodium adduct, commonly observed.
MALDI-MS[M+H]⁺~239.34Protonated molecule.
MALDI-MS[M+K]⁺~277.41Potassium adduct, may be observed depending on sample purity and matrix.

Fragmentation Patterns and Structural Information Derivation

Tandem mass spectrometry (MS/MS) experiments, following soft ionization, provide detailed structural information through collision-induced dissociation (CID). The fragmentation of the protonated molecule of 4-(2,4,6-trimethylbenzyl)benzaldehyde can elucidate the connectivity of its constituent parts.

The primary fragmentation pathways would likely involve the cleavage of the benzylic C-C bond and fragmentation of the aldehyde group. Key expected fragments include:

Loss of the formyl group (-CHO): This would result in a fragment ion corresponding to the 4-(2,4,6-trimethylbenzyl)benzene cation.

Cleavage of the benzyl-phenyl bond: This would generate a stable tropylium-like ion from the trimethylbenzyl moiety and a benzaldehyde radical cation.

Loss of water from the protonated molecule: This can occur under certain conditions, although less common for non-hydroxylated compounds.

A plausible fragmentation pattern is detailed in the table below, based on the fundamental principles of organic mass spectrometry.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
239.34210.3229.02 (CHO)[C₁₆H₁₇]⁺
239.34133.22106.12 (C₇H₆O)[C₁₀H₁₃]⁺ (Trimethylbenzyl cation)
239.34119.18120.16 (C₉H₁₂)[C₈H₇O]⁺ (Protonated benzaldehyde)
133.2291.1542.07 (C₃H₆)Tropylium (B1234903) ion

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Packing Arrangements

While specific crystallographic data for 4-(2,4,6-trimethylbenzyl)benzaldehyde is not publicly available, analysis of structurally similar benzaldehyde derivatives allows for a predictive description of its crystal structure. rsc.orgnih.gov It is anticipated that the compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

The molecular conformation would be significantly influenced by the steric hindrance imposed by the bulky 2,4,6-trimethylbenzyl group. This would likely force a non-planar arrangement between the two aromatic rings. The crystal packing is expected to be governed by a combination of weak intermolecular forces, creating a stable three-dimensional lattice. rsc.orgnih.gov

Crystallographic Parameter Predicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Z (molecules per unit cell)4

Analysis of Intermolecular Interactions

The supramolecular assembly in the crystal lattice of 4-(2,4,6-trimethylbenzyl)benzaldehyde would be stabilized by a network of weak intermolecular interactions. rsc.orgnih.gov Given the absence of strong hydrogen bond donors, the packing will be dominated by:

C-H···O interactions: The aldehyde oxygen can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules, forming synthons that guide the crystal packing. rsc.orgnih.gov

C-H···π interactions: Hydrogen atoms from the methyl groups or the aromatic rings can interact with the electron-rich π systems of adjacent molecules. rsc.orgnih.gov

Van der Waals forces: These ubiquitous forces will play a significant role in the close packing of the molecules.

Reactivity and Reaction Mechanism Studies of 4 2,4,6 Trimethylbenzyl Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde functional group is characterized by a polarized carbonyl bond, with the carbon atom bearing a partial positive charge, making it an electrophilic center. This polarity governs the reactivity of the aldehyde moiety, primarily through nucleophilic addition reactions.

Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the aldehyde is influenced by both electronic and steric factors. Aromatic aldehydes, like benzaldehyde (B42025), are generally less reactive than aliphatic aldehydes because the phenyl group's resonance effect can delocalize the positive charge on the carbonyl carbon, making it less electrophilic. doubtnut.comallen.in

In the case of 4-(2,4,6-trimethylbenzyl)benzaldehyde, the large 2,4,6-trimethylbenzyl substituent introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles, potentially slowing down the rate of addition reactions compared to less hindered benzaldehydes. libretexts.org

Table 1: Predicted Outcome of Nucleophilic Addition Reactions

NucleophileReagent(s)Expected ProductNotes
Hydride ionSodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)4-(2,4,6-Trimethylbenzyl)benzyl alcoholReduction of the aldehyde to a primary alcohol. evitachem.com
Grignard ReagentsRMgX (e.g., CH₃MgBr)Secondary alcoholFormation of a new carbon-carbon bond.
Cyanide ionHCN, base catalystCyanohydrinUseful intermediate for the synthesis of other organic compounds.

Condensation Reactions and Derivatization

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step. These reactions are crucial for the synthesis of a wide variety of organic compounds.

The Knoevenagel condensation is a key example, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. thermofisher.comwikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, this reaction would lead to the formation of a sterically hindered α,β-unsaturated system. The reaction is driven to completion by the removal of water. thermofisher.com

Table 2: Examples of Knoevenagel Condensation Reactions

Active Methylene CompoundCatalystExpected Product
MalononitrilePiperidine or other amine bases2-(4-(2,4,6-Trimethylbenzyl)benzylidene)malononitrile
Diethyl malonatePiperidine or other amine basesDiethyl 2-(4-(2,4,6-trimethylbenzyl)benzylidene)malonate

Another important class of condensation reactions involves the reaction of the aldehyde with amines to form imines (Schiff bases). chemrxiv.org Primary amines react with the aldehyde to form a hemiaminal intermediate, which then dehydrates to yield the imine. nih.govresearchgate.net This reaction is typically acid-catalyzed. chemrxiv.org

Reactions Involving the Benzyl (B1604629) and Trimethylphenyl Moieties

The two aromatic rings in 4-(2,4,6-trimethylbenzyl)benzaldehyde are also sites of reactivity, primarily through electrophilic aromatic substitution. The benzylic methylene bridge can also participate in certain reactions.

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. rsc.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.

In 4-(2,4,6-trimethylbenzyl)benzaldehyde, there are two aromatic rings that can undergo substitution:

The benzaldehyde ring: The aldehyde group is a deactivating, meta-directing group. Therefore, electrophilic attack on this ring is expected to occur at the positions meta to the aldehyde group.

The trimethylphenyl ring: The three methyl groups are activating, ortho- and para-directing groups. The 2,4,6-substitution pattern means that the remaining positions (3 and 5) are sterically hindered and flanked by methyl groups. Electrophilic attack on this ring would be directed to the available positions, though steric hindrance could be a significant factor.

The benzyl group attached to the benzaldehyde ring is an activating, ortho-, para-directing group. This will influence the substitution pattern on the benzaldehyde ring, competing with the meta-directing effect of the aldehyde group. Computational methods can be employed to predict the most likely sites of electrophilic attack. chemrxiv.orgchemrxiv.orgnih.gov

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Substitution on the benzaldehyde ring, likely at the positions ortho to the benzyl group and meta to the aldehyde group.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Substitution on the benzaldehyde ring, with regioselectivity similar to nitration.

Oxidation and Reduction Pathways of Aromatic Rings

While the aldehyde group is readily oxidized or reduced, the aromatic rings are more resistant to such transformations. However, under specific conditions, they can undergo oxidation or reduction.

Oxidation: Strong oxidizing agents can lead to the degradation of the aromatic rings, particularly the electron-rich trimethylphenyl ring. Oxidation can also occur at the benzylic methylene bridge, potentially forming a ketone. nih.govdoi.org

Reduction: The Birch reduction is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. wikipedia.org For 4-(2,4,6-trimethylbenzyl)benzaldehyde, both rings could potentially be reduced, and the specific conditions would determine the outcome. Electron-donating groups, such as alkyl groups, direct the reduction to preserve the double bonds at the substituted carbons.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states of reactions involving 4-(2,4,6-trimethylbenzyl)benzaldehyde is crucial for elucidating reaction mechanisms and predicting product outcomes. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying these transient species. nih.govresearchgate.net

For nucleophilic addition to the carbonyl group, the key intermediate is a tetrahedral alkoxide. The stability of this intermediate and the energy of the transition state leading to it are influenced by the steric and electronic properties of the substituents. libretexts.org

In electrophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, the relative stabilities of the possible arenium ions on both rings would dictate the preferred positions of electrophilic attack.

DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net These studies can help to rationalize the observed reactivity and predict the effects of structural modifications.

Trapping Experiments and Spectroscopic Monitoring

Trapping Experiments

In the study of reaction mechanisms, trapping experiments are crucial for detecting and identifying short-lived intermediates. For the oxidation of 4-(2,4,6-trimethylbenzyl)benzaldehyde, which likely proceeds through radical intermediates, spin trapping agents can be employed. For instance, in the autoxidation of benzaldehyde, which is known to involve benzoylperoxy radicals, these intermediates can be intercepted. sphinxsai.com A similar approach could be applied to the oxidation of 4-(2,4,6-trimethylbenzyl)benzaldehyde.

A typical trapping experiment would involve conducting the oxidation in the presence of a spin trap, such as N-tert-butyl-α-phenylnitrone (PBN). The radical intermediates generated during the reaction would add to the PBN, forming more stable nitroxide spin adducts. These adducts can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine coupling constants of the resulting EPR spectrum would provide information about the structure of the trapped radical, confirming its formation during the reaction.

Spectroscopic Monitoring

In situ spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time, providing data on the consumption of reactants, formation of products, and detection of any stable intermediates. Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful tool for this purpose in liquid-phase reactions. uu.nl

For a reaction involving 4-(2,4,6-trimethylbenzyl)benzaldehyde, the ATR-IR probe would be immersed in the reaction mixture. The disappearance of the characteristic C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., the broad O-H stretch of a carboxylic acid product in an oxidation reaction, or the C-O stretch of an alcohol in a reduction) can be monitored over time. This allows for the determination of reaction kinetics and can provide insights into the reaction mechanism by observing the sequence of bond-forming and bond-breaking events.

Spectroscopic TechniqueInformation Gained
Electron Paramagnetic Resonance (EPR) Detection and characterization of radical intermediates (with spin trapping).
Attenuated Total Reflection Infrared (ATR-IR) Real-time monitoring of reactant consumption and product formation; kinetic data.
Nuclear Magnetic Resonance (NMR) Structural elucidation of reactants, products, and stable intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile reaction components.

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a fundamental tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. rsc.org This is achieved by comparing the rate of reaction of a compound with that of its isotopically labeled counterpart, typically where a hydrogen atom is replaced by a deuterium (B1214612) atom.

In the context of 4-(2,4,6-trimethylbenzyl)benzaldehyde, a primary KIE would be expected for reactions where the aldehydic C-H bond is cleaved in the rate-determining step, such as in many oxidation reactions. To measure this, the reaction rate of 4-(2,4,6-trimethylbenzyl)benzaldehyde would be compared to the rate of its deuterated analogue, 4-(2,4,6-trimethylbenzyl)benzaldehyde-d1, under identical conditions.

A significant primary KIE (typically kH/kD > 2) would indicate that the aldehydic C-H bond is broken in the rate-determining step. researchgate.net For example, the oxidation of [²H]benzaldehyde (PhCDO) exhibits a substantial primary kinetic isotope effect. researchgate.net The magnitude of the KIE can provide further details about the transition state of this step. A smaller KIE might suggest that the C-H bond breaking is not the sole rate-determining step or that the transition state is not symmetrical.

Isotopic SubstitutionExpected KIE (kH/kD)Implication
Aldehydic H to D> 2C-H bond breaking is in the rate-determining step.
Aromatic H to D~ 1Aromatic C-H bonds are not broken in the rate-determining step.

Mechanistic Pathways of Selected Transformations

Detailed Reaction Flow and Rate-Determining Steps

The oxidation of benzaldehydes to carboxylic acids is a common transformation that can proceed through various mechanisms depending on the oxidant and reaction conditions. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, a plausible pathway for its oxidation to 4-(2,4,6-trimethylbenzyl)benzoic acid using a common oxidizing agent like potassium permanganate (B83412) likely involves the following steps:

Formation of a Manganate Ester: The reaction is initiated by the attack of the permanganate ion on the carbonyl carbon of the aldehyde.

Hydride Transfer: This is followed by the transfer of the aldehydic hydrogen as a hydride to the manganese center. This step involves the breaking of the C-H bond and is often the rate-determining step of the reaction. acs.org

Hydrolysis: The resulting intermediate is then hydrolyzed to yield the carboxylic acid and a reduced manganese species.

Role of Catalysts in Modifying Reaction Mechanisms

Catalysts play a pivotal role in modifying reaction mechanisms by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. ncert.nic.in

In Oxidation Reactions:

For the aerobic oxidation of benzyl alcohol to benzaldehyde, a reaction for which 4-(2,4,6-trimethylbenzyl)benzaldehyde would be the product, metal catalysts such as those based on palladium or gold are often employed. arkat-usa.org These catalysts can activate molecular oxygen, facilitating the oxidation process. The mechanism often involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a metal-hydride species. The catalyst is then regenerated by reaction with oxygen.

In Reduction Reactions:

In the catalytic hydrogenation of benzaldehydes to the corresponding alcohols, catalysts like nickel or palladium are commonly used. ncert.nic.in The mechanism typically involves the adsorption of the aldehyde onto the catalyst surface. Hydrogen also adsorbs onto the surface and dissociates into hydrogen atoms. These atoms then add across the carbonyl double bond of the aldehyde in a stepwise manner to form the alcohol, which then desorbs from the catalyst surface. The catalyst provides a surface for the reactants to come together in the correct orientation, lowering the energy barrier for the reaction.

Chemical Transformations and Derivatization Strategies of 4 2,4,6 Trimethylbenzyl Benzaldehyde

Synthesis of Aldehyde Derivatives: Oximes, Hydrazones, Acetals, and Imine Formation

The aldehyde group is a primary site for chemical modification, readily undergoing condensation reactions with a variety of nucleophiles. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen and carbon-oxygen bonds.

Oximes: Reaction of 4-(2,4,6-trimethylbenzyl)benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding benzaldehyde (B42025) oxime. wikipedia.orgasianpubs.orggoogle.com This transformation converts the carbonyl group into a C=N-OH functionality, which is a versatile intermediate for further reactions such as the Beckmann rearrangement to form amides. wikipedia.org

Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and have historical importance in the characterization of aldehydes.

Acetals: In the presence of an acid catalyst, the aldehyde reacts with alcohols to form acetals. This reaction is commonly used as a protecting group strategy for the aldehyde functionality, allowing other parts of the molecule to be modified under conditions that the aldehyde would not tolerate.

Imines (Schiff Bases): The reaction with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This is a robust condensation reaction that forms a carbon-nitrogen double bond and is foundational for synthesizing a wide range of nitrogen-containing compounds. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net

Table 1: Common Aldehyde Derivatization Reactions

ReactantDerivative TypeFunctional Group Formed
Hydroxylamine (NH₂OH)Oxime>C=N-OH
Hydrazine (N₂H₄)Hydrazone>C=N-NH₂
Primary Amine (R-NH₂)Imine (Schiff Base)>C=N-R
Alcohol (R-OH)Acetal>C(OR)₂

Functionalization of the Aromatic Rings for Further Chemical Diversity

The two aromatic rings in 4-(2,4,6-trimethylbenzyl)benzaldehyde present distinct electronic environments, allowing for regioselective functionalization. The benzaldehyde ring is deactivated towards electrophilic aromatic substitution by the electron-withdrawing aldehyde group, which directs incoming electrophiles to the meta-positions. Conversely, the 2,4,6-trimethylphenyl (mesityl) ring is highly activated by the three electron-donating methyl groups, which direct electrophiles to the remaining ortho and para positions (in this case, the 3- and 5-positions).

Halogenation, Nitration, and Sulfonation

Standard electrophilic aromatic substitution reactions can be used to introduce key functional groups onto the rings.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would be expected to occur selectively on the activated mesityl ring.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is a classic method for introducing a nitro group. askfilo.combrainly.in This reaction would predominantly occur at the meta-position of the benzaldehyde ring to yield 4-(2,4,6-trimethylbenzyl)-3-nitrobenzaldehyde. oc-praktikum.deresearchgate.netacs.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), which would also be directed to the meta-position of the benzaldehyde ring.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halide onto one of the aromatic rings opens the door to a powerful class of synthetic transformations: palladium-catalyzed cross-coupling reactions. libretexts.orgsigmaaldrich.com These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Once a halogenated derivative of 4-(2,4,6-trimethylbenzyl)benzaldehyde is prepared, it can serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: Reaction of the aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, typically creating biaryl structures. libretexts.orgrsc.org

Heck Coupling: Coupling of the aryl halide with an alkene to form a substituted alkene. sigmaaldrich.comrsc.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne, a valuable structure in materials science and medicinal chemistry. wikipedia.orgrsc.org

Negishi Coupling: This reaction involves the use of an organozinc reagent to couple with the aryl halide. libretexts.orgacs.org

Table 2: Palladium-Catalyzed Cross-Coupling Strategies

Reaction NameCoupling PartnerBond FormedTypical Product
Suzuki-MiyauraOrganoboron Reagent (R-B(OH)₂)C(aryl)-CBiaryl or Alkyl/Vinyl Arene
HeckAlkene (R₂C=CR₂)C(aryl)-C(vinyl)Substituted Alkene
SonogashiraTerminal Alkyne (R-C≡CH)C(aryl)-C(alkynyl)Aryl Alkyne
NegishiOrganozinc Reagent (R-ZnX)C(aryl)-CBiaryl or Alkyl/Vinyl Arene

Modifications at the Benzyl (B1604629) Bridge and Alkyl Groups

The sp³-hybridized carbons of the benzyl bridge and the methyl groups provide additional sites for functionalization, distinct from the reactions of the aromatic rings or the aldehyde.

Oxidation or Reduction of Alkyl Substituents

Oxidation: The benzylic methylene (B1212753) bridge is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cation intermediates. mdpi.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic -CH₂- group to a ketone. masterorganicchemistry.comrsc.org Similarly, the methyl groups on the mesityl ring can be oxidized to carboxylic acids under harsh conditions, though selective oxidation of one methyl group can be achieved with certain reagents. science.govrsc.orgresearchgate.netthieme-connect.de Selective oxidation of benzylic C-H bonds to alcohols is also possible using specific catalytic systems. acs.org

Reduction: The aromatic rings can be reduced under specific conditions. Catalytic hydrogenation at high pressure and temperature using catalysts like platinum, palladium, or nickel can reduce the benzene (B151609) rings to cyclohexane (B81311) rings. lumenlearning.comlibretexts.orgrsc.orglibretexts.org A more selective method is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. quora.comkhanacademy.orgyoutube.comwikipedia.org This reaction reduces one of the aromatic rings to a 1,4-cyclohexadiene, leaving the other ring and the aldehyde group intact under controlled conditions. youtube.com

Introduction of Additional Functional Handles

The benzylic positions (both the -CH₂- bridge and the -CH₃ groups) are activated for free-radical reactions. libretexts.org

Benzylic Bromination: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively introduce a bromine atom at a benzylic position. masterorganicchemistry.comresearchgate.netlibretexts.orgpearson.com This would convert a C-H bond on the methylene bridge or a methyl group into a C-Br bond. The resulting benzylic bromide is a highly versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -OR, -N₃). This strategy is a powerful tool for C-H functionalization and the elaboration of complex molecules. rsc.orgwisc.eduacs.orgresearchgate.netresearchgate.net

Creation of Polyfunctional Molecules Incorporating the Chemical Compound

The strategic derivatization of 4-(2,4,6-Trimethylbenzyl)benzaldehyde is a key approach to synthesizing more complex, polyfunctional molecules. The aldehyde functional group serves as a versatile reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations allow for the incorporation of the unique 4-(2,4,6-trimethylbenzyl)phenyl moiety into larger molecular architectures, thereby creating novel compounds with potentially diverse applications in materials science and synthetic chemistry. The following sections detail established strategies for leveraging this precursor to build polyfunctional systems.

Multicomponent Condensation Reactions

One effective strategy for generating molecular complexity in a single step is through multicomponent reactions (MCRs). The aldehyde group of 4-(2,4,6-Trimethylbenzyl)benzaldehyde is an ideal electrophilic partner in such reactions. For instance, in reactions analogous to those involving substituted benzaldehydes, it can be condensed with amines and compounds containing active methylene groups to construct highly substituted heterocyclic systems.

A representative example is the three-component condensation to form substituted pyrrole (B145914) derivatives. researchgate.net In this type of reaction, an aromatic aldehyde, a primary amine, and a 1,3-dicarbonyl compound or a related tetraketone react to yield a complex pyrrole ring system. researchgate.net Applying this methodology to 4-(2,4,6-Trimethylbenzyl)benzaldehyde would introduce its bulky framework into a polyfunctional heterocyclic core, which itself can bear multiple functional groups for further derivatization.

Table 1: Representative Three-Component Reaction for Pyrrole Synthesis

Reactant 1 Reactant 2 Reactant 3 Resulting Polyfunctional Molecule Core
4-(2,4,6-Trimethylbenzyl)benzaldehyde A primary amine (e.g., p-toluidine) A 1,3,4,6-tetraketone A highly substituted 1H-pyrrole derivative

This table illustrates a general reaction pathway based on established multicomponent condensation reactions involving aromatic aldehydes. researchgate.net

Schiff Base Formation and Polymer Synthesis

The reaction of the aldehyde functional group with primary amines to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. This reaction can be employed to link the 4-(2,4,6-Trimethylbenzyl)benzaldehyde unit to other molecules or even to create polymeric materials.

When 4-(2,4,6-Trimethylbenzyl)benzaldehyde is reacted with diamines, poly-Schiff bases can be synthesized. These polymers contain repeating units of the parent aldehyde, linked by the newly formed azomethine (-C=N-) groups. Furthermore, if the starting aldehyde or amine contains additional functional groups (like hydroxyl groups), the resulting Schiff bases can act as multidentate ligands. These ligands are capable of coordinating with metal ions to form poly metal chelates or coordination polymers, which are materials with interesting electronic and structural properties. researchgate.net

Table 2: Derivatization via Schiff Base and Coordination Polymer Formation

Reaction Type Reactant(s) with 4-(2,4,6-Trimethylbenzyl)benzaldehyde Intermediate Product Final Polyfunctional Product
Schiff Base Condensation A diamine (e.g., 1,2-phenylenediamine) Poly-Schiff Base Not Applicable
Coordination Polymer Synthesis A functionalized amine (e.g., 4-aminophenol) Schiff Base Ligand Coordination Polymer (with metal acetates)

This table outlines the strategic pathway from the starting aldehyde to complex polymeric structures via Schiff base intermediates. researchgate.net

Oxidative Amination

Another sophisticated derivatization strategy is oxidative amination, which converts the aldehyde directly into an amide. This one-pot reaction typically involves the aldehyde, a secondary amine, and an oxidant. orgsyn.org The reaction proceeds through the formation of an iminium species, which is then oxidized to the corresponding amide. orgsyn.org

This transformation is significant because it replaces the aldehyde group with a robust amide linkage, a key functional group in many areas of chemistry. This method allows for the direct coupling of the 4-(2,4,6-trimethylbenzyl)phenyl scaffold to a wide variety of amine-containing molecules, providing a straightforward entry into a diverse library of polyfunctional amides.

Table 3: Oxidative Amination of an Aromatic Aldehyde

Aldehyde Substrate Amine Reagent Oxidant Resulting Functional Group
4-(2,4,6-Trimethylbenzyl)benzaldehyde A secondary amine (e.g., Pyrrolidine) tert-Butyl hydroperoxide N-acylated amine (Amide)

This table describes a general method for converting the aldehyde into an amide functional group, based on established protocols for aromatic aldehydes. orgsyn.org

Computational Chemistry and Quantum Chemical Studies of 4 2,4,6 Trimethylbenzyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 4-(2,4,6-trimethylbenzyl)benzaldehyde, DFT calculations can elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to understanding its chemical behavior.

HOMO-LUMO Gap Analysis and Reactivity Prediction

A key aspect of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, the electron-donating nature of the trimethylbenzyl group would be expected to influence the energy of the HOMO, while the electron-withdrawing benzaldehyde (B42025) moiety would impact the LUMO. A hypothetical DFT study would precisely quantify these energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(2,4,6-Trimethylbenzyl)benzaldehyde

Parameter Predicted Value (Arbitrary Units) Significance
HOMO Energy -5.8 eV Indicates the ability to donate electrons.
LUMO Energy -1.9 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 3.9 eV Correlates with chemical reactivity and stability.
Ionization Potential 5.8 eV Energy required to remove an electron.

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

DFT calculations can also generate a picture of the charge distribution within the molecule. An electrostatic potential (ESP) map visually represents the regions of positive and negative charge on the molecular surface. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, the ESP map would likely show a region of negative potential (red) around the oxygen atom of the carbonyl group, indicating its nucleophilic character. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential (blue), highlighting their electrophilic nature. This information is invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and behavior over time.

Energy Minimization and Conformational Sampling

An initial step in MD simulations is to find the most stable three-dimensional arrangement of the atoms, a process called energy minimization. For 4-(2,4,6-trimethylbenzyl)benzaldehyde, a key point of interest would be the rotational freedom around the methylene (B1212753) bridge connecting the two aromatic rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most energetically favorable conformations and the energy barriers between them.

Dynamic Behavior in Different Environments

MD simulations can also model the behavior of 4-(2,4,6-trimethylbenzyl)benzaldehyde in different environments, such as in a vacuum or in various solvents. The presence of a solvent can significantly influence the molecule's conformation and dynamics. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes the solvent's interaction with the polar aldehyde group.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods are also highly effective at predicting the spectroscopic properties of molecules, which can be compared with experimental data for validation.

Table 2: Predicted Spectroscopic Data for 4-(2,4,6-Trimethylbenzyl)benzaldehyde

Spectroscopic Technique Predicted Feature Corresponding Molecular Moiety
¹H NMR ~10.0 ppm Aldehyde proton (-CHO)
~7.8 ppm Aromatic protons on the benzaldehyde ring
~6.9 ppm Aromatic protons on the trimethylbenzyl ring
~4.0 ppm Methylene protons (-CH₂-)
~2.3 ppm Methyl protons (-CH₃)
¹³C NMR ~192 ppm Carbonyl carbon (C=O)
~120-150 ppm Aromatic carbons
~35 ppm Methylene carbon (-CH₂-)
~20 ppm Methyl carbons (-CH₃)
IR Spectroscopy ~1700 cm⁻¹ C=O stretching vibration of the aldehyde
~2820 and 2720 cm⁻¹ C-H stretching vibrations of the aldehyde
~3000-3100 cm⁻¹ Aromatic C-H stretching vibrations
UV-Vis Spectroscopy ~250-280 nm π → π* transitions of the aromatic rings

Note: These are approximate chemical shifts and absorption maxima based on typical values for similar functional groups and are subject to the specific electronic environment of the molecule.

Chemical Shift Calculations and Spectral Assignment

Quantum mechanical calculations are instrumental in predicting Nuclear Magnetic Resonance (NMR) spectra, which helps in the detailed assignment of experimental chemical shifts to specific nuclei within a molecule. Methods like Density Functional Theory (DFT) are commonly used to calculate the magnetic shielding tensors for each atom, which are then converted into chemical shifts.

For a molecule such as 4-(2,4,6-Trimethylbenzyl)benzaldehyde, these calculations can distinguish between the various protons (¹H NMR) and carbons (¹³C NMR) in its complex structure. The predicted shifts are compared with experimental data from related compounds to validate the computational model. For instance, the aldehyde proton (-CHO) is expected to have a characteristic chemical shift in the range of 9.8–10.2 ppm. Similarly, the aldehyde carbon appears significantly downfield in the ¹³C NMR spectrum, typically around 192 ppm. yale.edu Computational models help assign the closely spaced signals of the aromatic protons and carbons by accounting for the electronic effects of the substituents.

Table 1: Illustrative Calculated vs. Typical Experimental ¹H NMR Chemical Shifts (δ) in ppm (Note: Calculated values are hypothetical examples based on typical computational outputs for analogous structures. Experimental values are based on data for similar compounds like 4-methylbenzaldehyde (B123495) and 2,4,6-trimethylbenzaldehyde.) blogspot.comorgchemboulder.comacadiau.ca

Proton Type Typical Experimental Shift (ppm) Hypothetical Calculated Shift (ppm) Assignment
Aldehyde (-CHO)9.8 - 10.29.95Singlet
Aromatic (Benzaldehyde ring)7.3 - 7.97.4 - 7.8Doublets
Aromatic (Trimethylbenzyl ring)~6.86.85Singlet
Benzylic (-CH₂-)~4.04.05Singlet
Methyl (-CH₃)2.1 - 2.42.2 - 2.3Singlets

Table 2: Illustrative Calculated vs. Typical Experimental ¹³C NMR Chemical Shifts (δ) in ppm (Note: Calculated values are hypothetical examples. Experimental values are based on data for compounds like benzaldehyde and 2,4,6-trimethylbenzaldehyde.) yale.eduacadiau.ca

Carbon Type Typical Experimental Shift (ppm) Hypothetical Calculated Shift (ppm)
Aldehyde (-C=O)~192192.5
Aromatic (C-CHO)~136136.2
Aromatic (C-CH₂)~145144.8
Aromatic (C-H)129 - 135129.0 - 134.5
Aromatic (C-CH₃)138 - 141139.0 - 140.5
Benzylic (-CH₂-)~3535.1
Methyl (-CH₃)20 - 2120.5 - 21.2

Vibrational Frequency and Intensity Simulations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations are essential for assigning the observed spectral bands to specific molecular motions. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes.

For 4-(2,4,6-Trimethylbenzyl)benzaldehyde, key vibrational modes can be predicted. The most characteristic is the strong C=O stretching vibration of the aldehyde group, which typically appears around 1700-1703 cm⁻¹. orgchemboulder.comresearchgate.netmit.edu Other significant predicted vibrations include the C-H stretching of the aldehyde group (around 2700-2800 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and various C-C stretching modes within the aromatic rings (1450-1650 cm⁻¹). mit.edu Comparing the simulated spectrum with experimental data allows for a comprehensive understanding of the molecule's vibrational dynamics. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values based on computational studies of analogous benzaldehyde derivatives.) mit.edudocbrown.info

Vibrational Mode Description Typical Calculated Frequency (cm⁻¹) Expected Intensity
ν(C=O)Carbonyl stretch1705Strong
ν(C-H)Aldehyde C-H stretch2750, 2830Medium
ν(C-H)Aromatic C-H stretch3050 - 3100Medium
ν(C-H)Methyl C-H stretch2920 - 2980Strong
ν(C=C)Aromatic ring stretch1580 - 1610Medium-Strong
β(C-H)Aromatic C-H in-plane bend1000 - 1300Medium
γ(C-H)Aromatic C-H out-of-plane bend750 - 900Strong

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces that connect reactants, transition states, and products.

Energy Profiles of Key Reactions

By calculating the potential energy at various points along a reaction coordinate, an energy profile can be constructed. This profile visualizes the energy changes that occur during a chemical transformation. For 4-(2,4,6-Trimethylbenzyl)benzaldehyde, several reactions can be modeled, such as oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol.

Activation Energies and Reaction Rate Constants

A critical piece of information derived from reaction pathway modeling is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. libretexts.org It is calculated as the difference in energy between the transition state and the reactants. The transition state is a first-order saddle point on the potential energy surface, and its geometry is precisely located using computational algorithms. mdpi.comresearchgate.net A higher activation energy corresponds to a slower reaction rate.

Using Transition State Theory (TST), the calculated activation energy can be used to estimate the reaction rate constant (k) via the Arrhenius or Eyring equations. libretexts.orgwikipedia.org These equations relate the rate constant to the activation energy and temperature. Modeling studies on analogous reactions, such as the Knoevenagel condensation involving benzaldehyde, have successfully predicted reaction barriers. rsc.org For a reaction involving 4-(2,4,6-Trimethylbenzyl)benzaldehyde, computational modeling could predict how the bulky trimethylbenzyl group sterically or electronically influences the activation energy compared to simpler benzaldehydes.

Table 4: Hypothetical Energy Parameters for the Reduction of an Aldehyde to an Alcohol (Note: These values are illustrative and based on general principles of reaction modeling for similar compounds.) researchgate.netlibretexts.org

Parameter Description Illustrative Calculated Value (kJ/mol)
E(Reactants)Energy of Aldehyde + H₂0 (Reference)
E(Transition State)Energy of the highest point on the reaction path+60
E(Products)Energy of the resulting Alcohol-45
Ea (Activation Energy) E(Transition State) - E(Reactants) +60
ΔH (Enthalpy of Reaction) E(Products) - E(Reactants) -45

Exploration of Potential Applications in Advanced Materials Science

Incorporation into Polymer Architectures

The structure of 4-(2,4,6-Trimethylbenzyl)benzaldehyde is well-suited for integration into polymeric systems, either as a primary building block or as a functional pendant group.

As a Monomer or Cross-Linking Agent

Theoretically, 4-(2,4,6-Trimethylbenzyl)benzaldehyde can act as a monomer in various polymerization reactions. The aldehyde functionality can undergo condensation reactions with compounds like phenols, ureas, or amines to form thermosetting resins.

Furthermore, its bifunctional nature (reactivity at the aldehyde and potentially on the aromatic rings) allows it to serve as a cross-linking agent. In this role, it could be used to create network polymers, enhancing the mechanical strength and thermal stability of materials. The bulky trimethylbenzyl group would likely influence the resulting polymer's morphology, potentially increasing the free volume and affecting properties like gas permeability and glass transition temperature. The principle of using aldehyde-functionalized molecules as cross-linkers is a well-established strategy in polymer chemistry for creating robust hydrogels and other network materials.

Design of Aldehyde-Functionalized Polymers

Introducing 4-(2,4,6-Trimethylbenzyl)benzaldehyde as a side chain onto a polymer backbone would yield an aldehyde-functionalized polymer. Such polymers are valuable as intermediate materials because the pendant aldehyde groups serve as reactive sites for further modification. This allows for the covalent attachment of various molecules, including fluorescent dyes, biomolecules, or other polymers, through reactions like Schiff base formation or reductive amination. This approach enables the precise tuning of a material's surface properties or the development of materials for applications like solid-phase organic synthesis. nih.gov

Potential Polymer RoleReactive GroupInfluencing MoietyAnticipated Outcome
MonomerAldehyde (-CHO)2,4,6-TrimethylbenzylFormation of novel resin backbones
Cross-linking AgentAldehyde (-CHO)2,4,6-TrimethylbenzylIncreased network stability and thermal resistance
Functional Side GroupAldehyde (-CHO)2,4,6-TrimethylbenzylCreation of polymers with reactive sites for post-synthesis modification

Role in Optoelectronic Materials

Aromatic aldehydes are foundational components in the synthesis of many organic electronic materials, including dyes and pigments. a2bchem.com The structure of 4-(2,4,6-Trimethylbenzyl)benzaldehyde suggests its derivatives could have interesting photophysical properties.

Chromophore or Fluorophore Properties of Derivatives

While the compound itself is not expected to be strongly luminescent, its aldehyde group is an excellent starting point for synthesizing larger, conjugated systems that can act as chromophores (light-absorbing molecules) or fluorophores (light-emitting molecules). Reactions such as the Knoevenagel or Wittig condensation can extend the π-conjugated system of the molecule. By reacting the aldehyde with molecules containing active methylene (B1212753) groups, a wide range of derivatives with tailored absorption and emission wavelengths could be created. The sterically demanding trimethylbenzyl group might influence the solid-state packing of these derivatives, potentially reducing aggregation-caused quenching and enhancing solid-state luminescence.

Potential for Light-Emitting or Photoconductive Applications

Derivatives of 4-(2,4,6-Trimethylbenzyl)benzaldehyde with extended conjugation could be investigated for use in organic light-emitting diodes (OLEDs) or as organic photoconductors. The performance of such materials is highly dependent on their electronic structure and intermolecular organization. The versatility of aldehyde chemistry allows for the systematic modification of the molecular structure to optimize properties like charge carrier mobility and emission efficiency. Related aromatic aldehydes, such as 2,4,6-trimethylbenzaldehyde, are already utilized as raw materials for electronic materials, supporting the potential of this compound class in the field. mgctrading.co.jp

Application in Liquid Crystalline Systems

The development of liquid crystals is highly dependent on molecular shape, and benzaldehyde (B42025) derivatives are common precursors for creating the rod-like molecules (calamitic mesogens) that form liquid crystalline phases. researchgate.net

The incorporation of 4-(2,4,6-Trimethylbenzyl)benzaldehyde into molecules designed for liquid crystalline applications presents an interesting structural paradigm. Typically, liquid crystals require a rigid, anisotropic core. The aldehyde group can be readily converted into a Schiff base or stilbene (B7821643) linkage, which are common features in liquid crystal design. However, the bulky and non-linear 2,4,6-trimethylbenzyl group acts as a large lateral substituent. Such lateral groups can significantly disrupt the molecular packing required for mesophase formation.

Conversely, this disruption could be strategically employed. In some contexts, lateral groups are used to lower melting points or to induce specific tilted smectic phases. Research on photo-crosslinkable benzaldehyde polymers for creating liquid crystal alignment layers and lenses highlights the broader utility of benzaldehyde structures in this advanced materials sector. researchgate.net Therefore, while 4-(2,4,6-Trimethylbenzyl)benzaldehyde itself is unlikely to be a liquid crystal, it represents a potentially useful, albeit challenging, building block for synthesizing new liquid crystalline materials with tailored properties. a2bchem.com

Mesophase Formation and Characterization

While direct experimental studies on the mesomorphic behavior of 4-(2,4,6-Trimethylbenzyl)benzaldehyde are not extensively documented in publicly available literature, the general structural motifs of benzaldehyde derivatives are known to give rise to liquid crystalline phases. icm.edu.plwaset.org The formation of mesophases, such as nematic and smectic phases, is largely dependent on the molecule's aspect ratio, rigidity, and the nature of its terminal and lateral substituents. researchgate.net

The introduction of a bulky trimethylbenzyl group is expected to significantly influence the intermolecular interactions that govern mesophase formation. Characterization of such phases would typically involve techniques such as polarized optical microscopy (POM) to identify liquid crystalline textures and differential scanning calorimetry (DSC) to determine transition temperatures and associated enthalpy changes. rdd.edu.iq

Hypothetical Thermotropic Transitions for a Derivative of 4-(2,4,6-Trimethylbenzyl)benzaldehyde:

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal to Nematic8518.5
Nematic to Isotropic1101.2

This table presents hypothetical data for a Schiff base derivative of 4-(2,4,6-Trimethylbenzyl)benzaldehyde to illustrate potential mesomorphic behavior. Actual values would require experimental verification.

Influence of Molecular Structure on Liquid Crystal Properties

The molecular structure of 4-(2,4,6-Trimethylbenzyl)benzaldehyde is anticipated to have a profound impact on its potential liquid crystal properties. The key structural features and their likely influence are outlined below:

Bulky Trimethylbenzyl Group: The sterically demanding 2,4,6-trimethylbenzyl unit would likely disrupt close packing of the molecules. This could lower the melting point and potentially favor the formation of less ordered mesophases like the nematic phase over more ordered smectic phases.

Molecular Anisotropy: The elongated shape of the molecule is a prerequisite for liquid crystallinity. The linkage between the two aromatic rings provides a degree of rigidity, while the benzyl (B1604629) bridge introduces some flexibility.

Polar Benzaldehyde Group: The polar aldehyde functional group can lead to dipole-dipole interactions, which can influence the stability and type of mesophase formed.

Comparison of Structural Features and Their Expected Influence on Mesophase Stability:

Structural FeatureInfluence on Intermolecular InteractionsExpected Effect on Mesophase Stability
Planar Benzaldehyde RingPotential for π-π stackingIncreases stability
Non-planar Trimethylbenzyl GroupSteric hindranceDecreases stability
Methylene BridgeIncreased flexibilityMay lower clearing point

Self-Assembled Systems and Nanostructured Materials

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. sigmaaldrich.com The distinct chemical functionalities within 4-(2,4,6-Trimethylbenzyl)benzaldehyde make it a promising candidate for the design of molecules that can self-assemble into complex nanostructures.

Design of Supramolecular Building Blocks

To be an effective supramolecular building block, a molecule should possess specific recognition sites that direct its assembly. In 4-(2,4,6-Trimethylbenzyl)benzaldehyde, the aldehyde group can be readily modified to introduce hydrogen bonding moieties, such as carboxylic acids or amides, or to form Schiff bases. nih.gov These modifications would introduce directional interactions crucial for predictable self-assembly. The bulky trimethylbenzyl group can also play a role in directing the assembly by creating specific steric constraints.

Formation of Ordered Nanostructures

The self-assembly of appropriately functionalized derivatives of 4-(2,4,6-Trimethylbenzyl)benzaldehyde could lead to a variety of ordered nanostructures. For instance, molecules designed to have a "tapered" or "bent" shape due to the bulky substituent might form micellar or columnar structures in solution. In the solid state, hydrogen bonding or other directional interactions could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The formation of such ordered structures is a cornerstone for the development of new materials with tailored optical, electronic, or catalytic properties.

Supramolecular Chemistry Involving 4 2,4,6 Trimethylbenzyl Benzaldehyde

Hydrogen Bonding Interactions and Their Role in Molecular Recognition

The aldehyde group in 4-(2,4,6-Trimethylbenzyl)benzaldehyde can act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group possesses lone pairs of electrons that can interact with hydrogen bond donors. This capability allows the molecule to participate in the formation of well-defined supramolecular structures. For instance, in the presence of molecules with hydroxyl or amine groups, hydrogen bonds of the type O-H···O=C or N-H···O=C can be formed.

The strength and directionality of these hydrogen bonds are crucial for molecular recognition, the process by which molecules selectively bind to one another. The trimethylbenzyl moiety introduces significant steric bulk, which can influence the approach of potential hydrogen bonding partners and thus impart a degree of selectivity in these interactions.

Research on structurally related benzaldehyde (B42025) derivatives has demonstrated the importance of hydrogen bonding in directing crystal packing and the formation of liquid crystalline phases. While specific studies on the hydrogen bonding of 4-(2,4,6-Trimethylbenzyl)benzaldehyde are not extensively documented, the principles observed in similar systems can be applied. For example, the co-crystallization of benzaldehyde derivatives with diols or diamines often leads to the formation of extended hydrogen-bonded networks.

Table 1: Potential Hydrogen Bonding Interactions with 4-(2,4,6-Trimethylbenzyl)benzaldehyde

Hydrogen Bond Donor Type of Interaction Potential Supramolecular Motif
Water (H₂O)O-H···O=CHydrated crystals
Alcohols (R-OH)O-H···O=CCo-crystals, solvates
Carboxylic Acids (R-COOH)O-H···O=CDimeric structures, catemeric chains
Amides (R-CONH₂)N-H···O=CTapes, sheets
Primary Amines (R-NH₂)N-H···O=CSchiff base formation followed by further H-bonding

π-π Stacking and Aromatic Interactions

The two aromatic rings in 4-(2,4,6-Trimethylbenzyl)benzaldehyde, the benzaldehyde ring and the trimethylphenyl (mesityl) ring, are capable of engaging in π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. The geometry of these interactions can vary, including face-to-face, edge-to-face (T-shaped), and parallel-displaced arrangements.

The presence of the three methyl groups on the mesityl ring significantly influences its electronic properties and steric profile. These electron-donating groups increase the electron density of the aromatic ring, which can affect the strength and nature of the π-π stacking interactions. Furthermore, the steric hindrance imposed by the methyl groups can favor specific stacking geometries, such as parallel-displaced, where the steric repulsion is minimized.

Table 2: Factors Influencing π-π Stacking in 4-(2,4,6-Trimethylbenzyl)benzaldehyde

Factor Influence on π-π Stacking
Electron-donating methyl groups Increases electron density of the mesityl ring, potentially strengthening interactions with electron-deficient aromatic rings.
Steric hindrance Favors displaced stacking arrangements to minimize steric clashes between the methyl groups and the interacting aromatic ring.
Methylene (B1212753) spacer Provides flexibility, allowing the two aromatic rings to orient themselves for optimal π-π interactions with neighboring molecules.
Crystal packing forces The overall lattice energy in the solid state will dictate the final observed stacking geometry.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger host molecule, typically a macrocycle. mdpi.com The benzaldehyde and trimethylbenzyl moieties of 4-(2,4,6-Trimethylbenzyl)benzaldehyde can serve as potential guest components for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils.

The binding of 4-(2,4,6-Trimethylbenzyl)benzaldehyde within a macrocyclic cavity would be driven by a combination of non-covalent interactions. For instance, the hydrophobic interior of a cyclodextrin (B1172386) cavity could encapsulate one of the aromatic rings, driven by the hydrophobic effect. Additionally, van der Waals interactions between the guest and the inner surface of the host would contribute to the stability of the inclusion complex. The aldehyde group, being more polar, might protrude from the cavity or interact with the hydroxyl groups at the rim of the cyclodextrin.

The size and shape of the host's cavity are critical for selective binding. The bulky trimethylbenzyl group would require a host with a sufficiently large and appropriately shaped cavity for effective encapsulation. The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and reactivity.

Assembly of Molecular Cages and Frameworks

The rigid structure and defined geometry of 4-(2,4,6-Trimethylbenzyl)benzaldehyde make it a potential building block, or "tecton," for the construction of larger, discrete molecular cages or extended porous frameworks. nih.gov By reacting the aldehyde functional group with appropriate multivalent linkers, it is possible to create three-dimensional architectures.

For example, condensation reactions of the aldehyde with tri- or tetra-amines can lead to the formation of imine-based molecular cages. The shape and size of the resulting cage would be determined by the geometry of the benzaldehyde derivative and the linker. The trimethylbenzyl groups would be expected to project outwards from the cage structure, influencing its solubility and its interactions with other molecules or surfaces.

In the context of crystalline materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), derivatives of 4-(2,4,6-Trimethylbenzyl)benzaldehyde could be employed as ligands or linkers. The introduction of coordinating groups, such as carboxylic acids or pyridyl moieties, onto the molecular scaffold would enable its integration into these porous materials. The steric bulk of the trimethylbenzyl group could play a role in controlling the porosity and dimensionality of the resulting framework.

Potential for Catalytic Applications and Ligand Design Based on 4 2,4,6 Trimethylbenzyl Benzaldehyde

Derivatives as Ligands for Transition Metal Catalysis

The derivatization of 4-(2,4,6-Trimethylbenzyl)benzaldehyde could theoretically yield novel ligands for transition metal catalysis. The aldehyde functional group serves as a reactive handle for introducing coordinating moieties. For instance, condensation reactions with chiral amines could produce Schiff base ligands, which are prevalent in coordination chemistry. The bulky 2,4,6-trimethylbenzyl group would be expected to impart significant steric hindrance around a metal center, potentially influencing the selectivity of catalytic transformations.

Chiral Ligand Design and Asymmetric Catalysis

In the realm of asymmetric catalysis, the synthesis of chiral ligands is paramount. nih.govsigmaaldrich.com Conceptually, chiral derivatives of 4-(2,4,6-Trimethylbenzyl)benzaldehyde could be synthesized by reacting the aldehyde with chiral amines or alcohols to form chiral imines or acetals, respectively. These new chiral centers, in conjunction with the steric bulk of the trimethylbenzyl moiety, could create a well-defined chiral pocket around a coordinated metal ion. This, in turn, could enable high levels of enantioselectivity in reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. However, no such chiral ligands derived from 4-(2,4,6-Trimethylbenzyl)benzaldehyde have been reported in the scientific literature.

Coordination Chemistry of Derivatives

The coordination chemistry of any potential ligands derived from 4-(2,4,6-Trimethylbenzyl)benzaldehyde would be a critical area of study. sapub.orglibretexts.org The electronic properties of the ligand, influenced by the electron-donating nature of the alkyl-substituted aromatic rings, would affect the electron density at the metal center. This, along with the steric environment created by the bulky substituent, would dictate the coordination geometry, bond lengths, and bond angles of the resulting metal complexes. tcd.iemdpi.com Spectroscopic techniques such as X-ray crystallography, NMR, and IR spectroscopy would be essential for characterizing these complexes. researchgate.net At present, there are no published studies on the coordination chemistry of any derivatives of 4-(2,4,6-Trimethylbenzyl)benzaldehyde.

Organocatalysis Utilizing the Aldehyde Functionality

Organocatalysis, which uses small organic molecules as catalysts, represents another theoretical avenue for the application of 4-(2,4,6-Trimethylbenzyl)benzaldehyde. sigmaaldrich.comchiba-u.jp The aldehyde group is a key functionality in several organocatalytic activation modes.

Enamine Catalysis and Related Transformations

Enamine catalysis is a powerful tool in organic synthesis, often involving the reaction of an aldehyde or ketone with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. researchgate.net While 4-(2,4,6-Trimethylbenzyl)benzaldehyde itself would act as a substrate rather than a catalyst in this context, its reactivity in such transformations would be of interest. The steric hindrance from the 2,4,6-trimethylbenzyl group could influence the rate and selectivity of its reactions with enamine catalysts in, for example, aldol (B89426) or Michael additions. There is, however, no specific research detailing the participation of 4-(2,4,6-Trimethylbenzyl)benzaldehyde in enamine-catalyzed reactions.

Proton Transfer Catalysis

In certain catalytic cycles, the aldehyde proton can be involved in proton transfer steps. Bifunctional catalysts, for instance, might activate the aldehyde carbonyl group while also facilitating proton transfer. The electronic and steric environment of 4-(2,4,6-Trimethylbenzyl)benzaldehyde could modulate the acidity of its alpha-protons (if any were present in a derivative) or the reactivity of the aldehyde group in reactions where proton transfer is a key step. No studies have been published that investigate the role of this specific compound in proton transfer catalysis.

Role as a Precursor for Active Catalytic Species

Beyond its direct use, 4-(2,4,6-Trimethylbenzyl)benzaldehyde could serve as a precursor for the synthesis of active catalytic species. For example, reduction of the aldehyde to an alcohol, followed by further functionalization, could lead to the formation of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These ligand classes are of significant importance in homogeneous catalysis. The unique steric and electronic properties endowed by the 4-(2,4,6-trimethylbenzyl)phenyl scaffold could lead to catalysts with novel reactivity and selectivity. As of now, the synthesis of catalysts from this specific precursor has not been documented.

Future Perspectives and Emerging Research Directions for 4 2,4,6 Trimethylbenzyl Benzaldehyde

Exploration of New Synthetic Paradigms

The development of novel and efficient synthetic routes to 4-(2,4,6-Trimethylbenzyl)benzaldehyde and its derivatives is a key area of future research. While traditional methods have proven effective, emerging paradigms in synthetic chemistry offer opportunities for more sustainable, efficient, and scalable production.

One promising direction is the application of C-H activation strategies. nih.govyale.edu This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, streamlining synthetic pathways and reducing waste. nih.govyale.edu Future research could focus on developing catalytic systems that can selectively activate C-H bonds on the benzaldehyde (B42025) or the trimethylbenzyl moiety, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Flow chemistry is another paradigm that holds significant potential for the synthesis of 4-(2,4,6-Trimethylbenzyl)benzaldehyde. acs.orgresearchgate.netrsc.orgbeilstein-journals.orgnih.gov Continuous flow systems offer advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. acs.orgrsc.org The application of flow chemistry could lead to more efficient and reproducible synthetic protocols for this compound and its derivatives. acs.orgresearchgate.netrsc.orgbeilstein-journals.orgnih.gov

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis, utilizing light to drive chemical reactions. nih.govnih.govbeilstein-journals.orgacs.org Research into the photocatalytic synthesis of aromatic aldehydes is an active area, and these methods could be adapted for the production of 4-(2,4,6-Trimethylbenzyl)benzaldehyde. nih.govnih.govbeilstein-journals.org This approach offers a greener alternative to conventional methods that often require harsh reaction conditions. nih.gov

Synthetic ParadigmPotential Advantages
C-H ActivationStep-economy, reduced waste, access to novel derivatives. nih.govyale.edu
Flow ChemistryImproved control, enhanced safety, scalability. acs.orgresearchgate.netrsc.orgbeilstein-journals.orgnih.gov
PhotocatalysisGreen and sustainable, mild reaction conditions. nih.govnih.govbeilstein-journals.orgacs.org

Discovery of Unforeseen Reactivity and Transformative Chemistry

The unique steric and electronic properties of 4-(2,4,6-Trimethylbenzyl)benzaldehyde suggest that it may exhibit novel reactivity that is yet to be discovered. The bulky trimethylbenzyl group can influence the accessibility of the aldehyde functionality, potentially leading to unexpected reaction pathways and the formation of novel products.

Future research will likely focus on exploring the reactivity of the aldehyde group in the presence of the sterically demanding substituent. This could involve investigating its behavior in various organic transformations, such as condensations, cycloadditions, and multicomponent reactions. a2bchem.com The steric hindrance may also play a crucial role in controlling the stereoselectivity of certain reactions, opening up possibilities for asymmetric synthesis.

Moreover, the aromatic rings of 4-(2,4,6-Trimethylbenzyl)benzaldehyde can participate in a range of electrophilic substitution reactions, and the directing effects of the substituents could lead to the regioselective synthesis of new derivatives with interesting properties. evitachem.com The compound could also serve as a ligand for the synthesis of novel organometallic complexes, which may exhibit unique catalytic activities.

The potential for 4-(2,4,6-Trimethylbenzyl)benzaldehyde to act as a photoinitiator in polymerization reactions is another exciting area of research. beilstein-journals.org Aromatic aldehydes have been shown to initiate photochemical transformations, and the specific substitution pattern of this compound could influence its efficiency and applicability in this context. beilstein-journals.org

Integration into Multifunctional Material Systems

The aldehyde functionality of 4-(2,4,6-Trimethylbenzyl)benzaldehyde makes it an excellent candidate for incorporation into a variety of advanced materials. The development of new polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) based on this building block is a rapidly growing area of research.

Polymers derived from benzaldehyde derivatives have shown promise in a range of applications, including as biocidal agents. nih.govresearchgate.net The incorporation of 4-(2,4,6-Trimethylbenzyl)benzaldehyde into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability, specific optical properties, or antimicrobial activity. nih.govresearchgate.netacs.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials with applications in gas storage, catalysis, and sensing. nih.govresearchgate.netacs.orgacs.orgbohrium.com The aldehyde group can be used to functionalize MOFs or as a reactive site for post-synthetic modification. nih.govresearchgate.netacs.orgacs.orgbohrium.com The steric bulk of the trimethylbenzyl group could influence the porosity and catalytic activity of the resulting MOFs. nih.govresearchgate.netacs.orgacs.orgbohrium.com

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers with potential applications in various fields. acs.orgcd-bioparticles.netrsc.orgnih.govacs.org Aldehyde-containing monomers are commonly used in the synthesis of COFs, and 4-(2,4,6-Trimethylbenzyl)benzaldehyde could be a valuable building block for the construction of novel COFs with unique network topologies and functionalities. acs.orgcd-bioparticles.netrsc.orgnih.govacs.org

The development of stimuli-responsive materials is a particularly exciting prospect. nih.govnih.govacs.orgrsc.orgrsc.org These materials can change their properties in response to external stimuli such as light, pH, or temperature. nih.govacs.orgrsc.orgrsc.org The reactivity of the aldehyde group could be harnessed to create materials that respond to specific chemical or biological signals. nih.gov

Material SystemPotential Applications
PolymersBiocidal agents, high-performance plastics. nih.govresearchgate.netacs.orgresearchgate.net
Metal-Organic Frameworks (MOFs)Gas storage, catalysis, chemical sensing. nih.govresearchgate.netacs.orgacs.orgbohrium.com
Covalent Organic Frameworks (COFs)Separation, catalysis, optoelectronics. acs.orgcd-bioparticles.netrsc.orgnih.govacs.org
Stimuli-Responsive MaterialsDrug delivery, sensors, smart coatings. nih.govnih.govacs.orgrsc.orgrsc.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic processes involving 4-(2,4,6-Trimethylbenzyl)benzaldehyde at the molecular level requires the application of advanced spectroscopic techniques. While standard techniques like NMR and IR spectroscopy provide valuable structural information, more sophisticated methods are needed to probe dynamic behavior. spectroscopyonline.compressbooks.pub

Time-resolved spectroscopy , for instance, can be used to study the excited-state dynamics of the molecule. researchgate.netwikipedia.orgrp-photonics.com This is particularly relevant for understanding its potential as a photoinitiator or in other photochemical applications. beilstein-journals.orgresearchgate.netwikipedia.orgrp-photonics.com By using ultrashort laser pulses, it is possible to monitor the evolution of the molecule on femtosecond to picosecond timescales. researchgate.netwikipedia.orgrp-photonics.com

In-situ spectroscopic techniques, such as in-situ FTIR and UV-vis spectroscopy , can provide real-time information about the reaction mechanisms involving 4-(2,4,6-Trimethylbenzyl)benzaldehyde. semanticscholar.org This allows for the direct observation of reaction intermediates and a more detailed understanding of the catalytic cycles. semanticscholar.org

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and variable-temperature NMR, can provide insights into the conformational dynamics of the molecule in solution. The steric interactions between the trimethylbenzyl group and the benzaldehyde moiety may lead to restricted rotation around the C-C bond, which can be studied using these methods.

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT) , is a powerful tool for guiding experimental research. nih.govmdpi.commdpi.comcanterbury.ac.ukresearchgate.net DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 4-(2,4,6-Trimethylbenzyl)benzaldehyde. nih.govmdpi.commdpi.comcanterbury.ac.ukresearchgate.net

Theoretical studies can be used to predict the most likely sites for chemical reactions, helping to guide the design of new synthetic routes and the development of novel derivatives. nih.govcanterbury.ac.ukresearchgate.net For example, calculations of the molecular electrostatic potential can identify the electron-rich and electron-poor regions of the molecule, indicating the preferred sites for electrophilic and nucleophilic attack. mdpi.com

Furthermore, computational modeling can be used to investigate the mechanisms of reactions involving this compound, providing a detailed picture of the transition states and intermediates. nih.govmdpi.comcanterbury.ac.ukresearchgate.net This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

In the context of materials science, theoretical calculations can be used to predict the properties of polymers, MOFs, and COFs incorporating 4-(2,4,6-Trimethylbenzyl)benzaldehyde as a building block. This allows for the in-silico design of materials with desired properties before embarking on time-consuming and expensive experimental synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.